molecular formula C21H17N3O3 B7709987 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole

3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B7709987
M. Wt: 359.4 g/mol
InChI Key: MMOPLUDAOXDRCY-UHFFFAOYSA-N
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Description

3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a phenyl group.

Scientific Research Applications

3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole has potential applications in various fields of scientific research. It has been studied for its anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various cellular pathways. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of various enzymes and proteins, such as cyclooxygenase-2 and nitric oxide synthase, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole has various biochemical and physiological effects. For example, it has been reported to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells. It has also been reported to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole in lab experiments include its potential applications in various fields of scientific research and its relatively simple synthesis method. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole. One direction is to further investigate its potential applications in cancer therapy, as it has shown promising anticancer activity in vitro and in vivo. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to determine its toxicity and safety profile in vivo, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole can be achieved through various methods. One such method involves the reaction of 2-methoxy-6-(4-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with phenyl isocyanate in the presence of phosphorus oxychloride. Another method involves the reaction of 2-methoxy-6-(4-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with phenyl isocyanate in the presence of triethylamine. The yield of the compound obtained through these methods ranges from 50% to 80%.

properties

IUPAC Name

3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-25-16-10-8-14(9-11-16)18-13-12-17(21(22-18)26-2)19-23-20(27-24-19)15-6-4-3-5-7-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOPLUDAOXDRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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